molecular formula C16H14BrClN2O3 B11106835 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11106835
M. Wt: 397.6 g/mol
InChI Key: PRHSJZQORFOYKQ-UFWORHAWSA-N
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Description

2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with an appropriate acylating agent to form an intermediate, which is then reacted with hydrazine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce different halogen atoms or other functional groups.

Scientific Research Applications

2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O3/c1-10-2-3-11(14(21)6-10)8-19-20-16(22)9-23-15-5-4-12(18)7-13(15)17/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

PRHSJZQORFOYKQ-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)O

Origin of Product

United States

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